2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22N2O3S It is characterized by the presence of a diazepane ring, a propyl group, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Sulfonation of the Benzene Ring: The benzenesulfonic acid moiety is introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to sulfonates or sulfides.
Substitution: The diazepane ring and the benzene ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Sulfonates, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-[1,4]Diazepan-1-yl-benzenesulfonic acid: Lacks the propyl group, which may affect its reactivity and biological activity.
5-Propyl-benzenesulfonic acid: Lacks the diazepane ring, resulting in different chemical properties and applications.
1,4-Diazepane: A simpler structure without the benzenesulfonic acid moiety, used in different contexts.
Uniqueness: 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the diazepane ring and the benzenesulfonic acid moiety allows for diverse applications and interactions.
Properties
CAS No. |
133804-52-1 |
---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
InChI Key |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Synonyms |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.